molecular formula C14H19N3O4S B7082829 N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide

N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide

Cat. No.: B7082829
M. Wt: 325.39 g/mol
InChI Key: PRUZVZUDRSVKEX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with a furan-2-ylmethyl group, a methyl group, and an oxan-4-yl group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-16(10-13-3-2-6-21-13)22(18,19)14-9-15-17(11-14)12-4-7-20-8-5-12/h2-3,6,9,11-12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZVZUDRSVKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Oxan-4-yl Group: This step involves the nucleophilic substitution of the pyrazole ring with an oxan-4-yl halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of sulfonamides.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halides or nitrating agents.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its sulfonamide group, which is known to bind to certain enzymes. It can also be used in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrazole and furan rings.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide exerts its effects is likely related to its ability to interact with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The furan and pyrazole rings may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
  • N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-thiol
  • N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-phosphate

Uniqueness

N-(furan-2-ylmethyl)-N-methyl-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group is known for its ability to form strong hydrogen bonds, making it a valuable moiety in drug design. Additionally, the combination of the furan and pyrazole rings provides a unique scaffold that can be further functionalized for various applications.

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